REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:13]([OH:14])[C:12]([CH3:16])([CH3:15])[O:11][N:10]=2)[CH:5]=[CH:6][C:7]=1[CH3:8].O.S(=O)(=O)(O)O>C(O)(=O)C.[O-2].[O-2].[O-2].[Cr+6]>[Br:1][C:2]1[CH:3]=[C:4]([C:9]2[C:13](=[O:14])[C:12]([CH3:16])([CH3:15])[O:11][N:10]=2)[CH:5]=[CH:6][C:7]=1[CH3:8] |f:4.5.6.7|
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Name
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3-(3-bromo-4-methylphenyl)-5,5-dimethyl-4,5-dihydroisoxazol-4-ol
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Quantity
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1.8 g
|
Type
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reactant
|
Smiles
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BrC=1C=C(C=CC1C)C1=NOC(C1O)(C)C
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Name
|
|
Quantity
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4 mL
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.8 mL
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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70 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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640 mg
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Type
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catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
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Name
|
|
Quantity
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10 mL
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Type
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reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
|
the resulting mixture was stirred at 100° C. for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×20 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with water (10 mL), brine (10 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated under vacuum
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Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography (silica gel, 2% ethyl acetate in hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1C)C1=NOC(C1=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: CALCULATEDPERCENTYIELD | 44.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |